N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide

Catalog No.
S6823928
CAS No.
1021208-02-5
M.F
C18H17ClN2O3
M. Wt
344.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chloro...

CAS Number

1021208-02-5

Product Name

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-chlorophenoxy)acetamide

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

InChI

InChI=1S/C18H17ClN2O3/c1-12(22)21-9-8-13-2-5-15(10-17(13)21)20-18(23)11-24-16-6-3-14(19)4-7-16/h2-7,10H,8-9,11H2,1H3,(H,20,23)

InChI Key

ZLHQZXBOUPJOCX-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide is a synthetic compound that belongs to the class of indole derivatives. Its molecular formula is C18H17ClN2O3C_{18}H_{17}ClN_{2}O_{3} with a molecular weight of approximately 344.8 g/mol. The compound features an indole nucleus, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the 4-chlorophenoxy group and the acetyl substitution at the nitrogen atom contributes to its unique chemical properties and potential biological activities.

Typical of indole derivatives:

  • Oxidation: It can be oxidized using agents like potassium permanganate, leading to the formation of oxidized products.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to modify specific functional groups.
  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions may occur at the indole nucleus or the phenoxy group, facilitating the synthesis of various derivatives.

Indole derivatives are renowned for their diverse biological activities, including:

  • Antimicrobial Activity: Some studies suggest that N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide may exhibit antimicrobial properties, making it a candidate for further research in infectious disease treatment.
  • Anti-inflammatory Properties: The compound's structure may allow it to interact with inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Anticancer Potential: Preliminary research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide typically involves several key steps:

  • Formation of Indole Derivative: The indole nucleus can be synthesized through methods such as Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
  • Acetylation: The resulting indole is acetylated using acetic anhydride in the presence of a base like pyridine to yield the acetylated product.
  • Coupling Reaction: The final step involves coupling the acetylated indole with 4-chlorophenol under suitable conditions (e.g., using coupling agents like carbodiimides) to form the desired acetamide.

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for drug development targeting infections or inflammation.
  • Chemical Research: It can be used as a building block in organic synthesis to create more complex molecules.
  • Material Science: The compound's unique properties may find applications in developing new materials or coatings.

Studies on the interactions of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide with biological targets are essential for understanding its mechanism of action.

  • Receptor Binding Studies: Investigating how this compound binds to specific receptors can elucidate its pharmacological profile.
  • Enzyme Inhibition Studies: Research on its potential as an enzyme inhibitor could reveal its utility in therapeutic contexts.

Several compounds share structural similarities with N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)acetamideIndole nucleus with acetyl groupLacks chlorophenoxy substitution
N-(1-acetylindole)Basic indole structureNo additional functional groups
Indole-3-acetic acidIndole structurePlant hormone with different biological activity

Uniqueness

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

344.0927701 g/mol

Monoisotopic Mass

344.0927701 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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